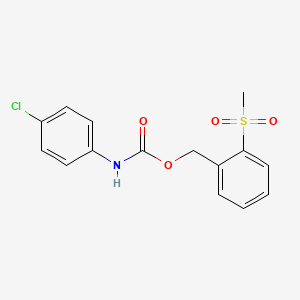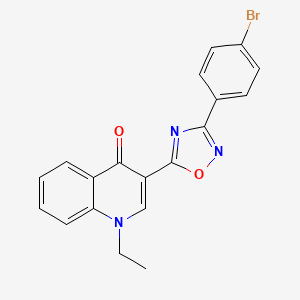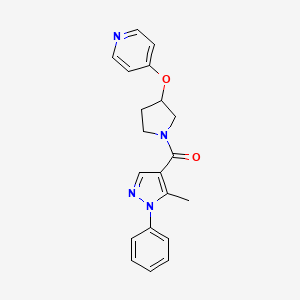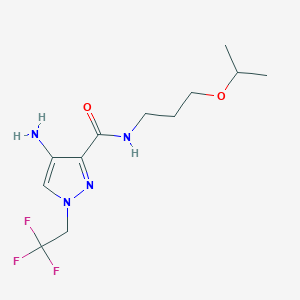![molecular formula C16H16ClN5 B2577093 1-(4-chloro-2-méthylphényl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 921539-24-4](/img/structure/B2577093.png)
1-(4-chloro-2-méthylphényl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been reported to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé a été étudié pour son potentiel dans le traitement de divers types de cancer. La partie pyrazolo[3,4-d]pyrimidine est connue pour posséder un potentiel pharmacologique en tant qu'agent antitumoral . La recherche indique que les dérivés de ce composé présentent une activité anticancéreuse allant de bonne à modérée, en particulier contre les lignées cellulaires du cancer rénal .
Inhibition de CDK2 pour le traitement du cancer
Les dérivés du composé ont été explorés comme de nouveaux inhibiteurs de CDK2. CDK2 est une protéine kinase essentielle impliquée dans le cycle cellulaire, et son inhibition est une stratégie prometteuse pour cibler sélectivement les cellules tumorales. Certains dérivés ont montré une activité inhibitrice significative contre CDK2, suggérant un usage potentiel dans les thérapies anticancéreuses .
Évaluation antileishmanienne et antimalarienne
Des études ont également été menées sur les propriétés antileishmaniennes et antimalariennes de ce composé. Ces maladies sont causées par des parasites protozoaires, et les dérivés du composé ont montré une activité in vitro puissante contre eux. Des études de simulation moléculaire étayent ces résultats, indiquant une bonne affinité de liaison du composé aux sites actifs des enzymes cibles .
Synthèse de dérivés hétérocycliques
Le composé sert de structure centrale pour la synthèse de nouveaux dérivés hétérocycliques. Ces dérivés sont ensuite testés pour diverses activités biologiques, élargissant les applications potentielles du composé en chimie médicinale .
Investigations de modélisation moléculaire
La modélisation moléculaire est un outil puissant dans la découverte de médicaments, et les dérivés de ce composé ont fait l'objet de telles études. Ces investigations aident à comprendre l'interaction entre le composé et les cibles biologiques, ce qui est crucial pour la conception de médicaments plus efficaces .
Bioisostère de la purine naturelle
La composition chimique du composé est liée à la pyrazolopyrimidine, qui est considérée comme un bioisostère de la purine naturelle. Les purines sont des composants essentiels de l'ADN et de l'ARN, et les bioisostères peuvent imiter leurs effets biologiques, offrant des avantages thérapeutiques .
Potentiel pharmacologique
Le composé englobe un potentiel pharmacologique pour divers effets thérapeutiques au-delà de ses propriétés antitumorales. Il a été rapporté qu'il possédait des activités antivirales, antimicrobiennes et autres, ce qui en fait un agent polyvalent en pharmacologie .
Conception et développement de médicaments
Enfin, la structure du composé est utilisée dans la conception et le développement de nouveaux médicaments. Sa capacité à se lier à différentes enzymes et récepteurs en fait un échafaudage précieux pour la création de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of action
Compounds with a pyrazolo[3,4-d]pyrimidine core structure have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to the arrest of cell cycle progression, making these compounds potential candidates for cancer treatment .
Mode of action
These compounds interact with CDK2, potentially forming hydrogen bonds with amino acids in the active site of the enzyme . This interaction can inhibit the activity of CDK2, preventing it from phosphorylating its target proteins and thus arresting the cell cycle .
Biochemical pathways
The primary pathway affected by these compounds is the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, these compounds prevent the progression of the cell cycle, which can lead to cell death in rapidly dividing cells such as cancer cells .
Result of action
The inhibition of CDK2 can lead to cell cycle arrest, apoptosis induction, and ultimately cell death, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leucine 83, which stabilizes the inhibitor-enzyme complex . This interaction disrupts the kinase activity of CDK2, thereby inhibiting cell proliferation.
Cellular Effects
The effects of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine on various cell types are profound. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound induces cell cycle arrest and promotes apoptosis . This is achieved through the inhibition of CDK2, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. Additionally, the compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism that favor cell death over proliferation.
Molecular Mechanism
At the molecular level, 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects by binding to the active site of CDK2. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . The compound’s interaction with CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. This inhibition leads to the accumulation of cells in the G1 phase and triggers apoptotic pathways, resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time as cells develop resistance mechanisms or adapt to the inhibitory effects.
Dosage Effects in Animal Models
The effects of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis in tumor cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that increase its solubility for excretion. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors.
Subcellular Localization
The subcellular localization of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, enhancing its therapeutic effects.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQXXJNVTMVFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)


![Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2577014.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2577019.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)


![N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2577033.png)